ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate
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Overview
Description
Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate is a complex organic compound with a unique spiro structure This compound features a quinazoline core fused with a cyclohexane ring, making it an interesting subject for chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate typically involves multi-step organic reactions One common approach is the cyclocondensation of appropriate starting materials under controlled conditionsThe final step often involves the esterification of the sulfanyl group with ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, while the sulfanyl and ester groups may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate
- 2-Thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
Uniqueness
Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate is unique due to its spiro structure, which imparts distinct chemical and physical properties. The combination of a quinazoline core with a cyclohexane ring and the presence of multiple functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C28H36N2O3S |
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Molecular Weight |
480.7 g/mol |
IUPAC Name |
ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate |
InChI |
InChI=1S/C28H36N2O3S/c1-2-33-23(31)19-34-27-29-25-22-14-8-7-13-21(22)17-28(15-9-4-10-16-28)24(25)26(32)30(27)18-20-11-5-3-6-12-20/h7-8,13-14,20H,2-6,9-12,15-19H2,1H3 |
InChI Key |
RNMOBSSFYFKROT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CC3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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